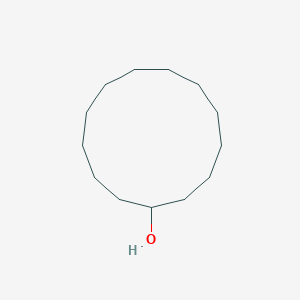
Cyclotridecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclotridecanol is a cyclic alcohol with a 13-membered carbon ring and a hydroxyl (-OH) functional group. Its molecular formula is C₁₃H₂₆O, and its molecular weight is 198.26 g/mol. The compound is synthesized primarily via dihydroboration-hydrolysis-oxidation of 1,2-cyclotridecadiene, a large-ring cyclic allene. Reaction conditions significantly influence product distribution:
- Dihydroboration-hydrolysis predominantly yields this compound .
- Dihydroboration-oxidation with chromium trioxide-pyridine produces a mixture of Z- and E-cyclotridecene isomers .
Mechanistic studies suggest that the reaction proceeds through the formation of 1,2-diorganoboranes, which undergo stereospecific elimination. For example, threo-diorganoboranes favor E-alkene formation due to spatial constraints during elimination . This compound is isolated via chromatographic techniques, such as elution with petroleum ether-benzene mixtures, and identified using authentic samples .
相似化合物的比较
Cyclotridecanol belongs to the cycloalkanol family, which includes compounds with varying ring sizes and functional groups. Below is a comparative analysis of this compound and structurally related cycloalkanols:
Key Observations:
Ring Size and Stability: this compound’s 13-membered ring balances strain and flexibility, enabling unique reactivity (e.g., stereospecific eliminations) . Smaller cycloalkanols like cycloheptanol (7-membered) exhibit higher ring strain, limiting their synthetic utility compared to larger rings .
Synthesis Methods: this compound is synthesized via dihydroboration, a method less commonly reported for smaller cycloalkanols. Cyclodecanol and cyclododecanol are often synthesized via alternative routes (e.g., cycloalkane oxidation or commercial processes) .
Applications: this compound’s synthesis pathway highlights its role in studying stereochemical outcomes of organoborane reactions . Cyclododecanol is industrially relevant in polymer and fragrance production due to its stability and commercial availability .
Research Findings and Implications
- Mechanistic Insights: The stereospecific elimination of 1,2-diorganoboranes in this compound synthesis provides a model for understanding alkene formation in borane chemistry .
- Reaction Optimization : Adjusting oxidants (e.g., chromium trioxide vs. hydrolysis) allows selective production of alcohols or alkenes, demonstrating versatility in synthetic design .
- Comparative Reactivity: Larger cycloalkanols like this compound exhibit distinct reactivity patterns compared to smaller analogues, underscoring the role of ring size in organic synthesis .
属性
CAS 编号 |
10329-91-6 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC 名称 |
cyclotridecanol |
InChI |
InChI=1S/C13H26O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h13-14H,1-12H2 |
InChI 键 |
IWOZRHJPQVIPNH-UHFFFAOYSA-N |
SMILES |
C1CCCCCCC(CCCCC1)O |
规范 SMILES |
C1CCCCCCC(CCCCC1)O |
同义词 |
Cyclotridecanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















